molecular formula C9H8F2O3 B8715042 Ethyl 3,4-difluoro-5-hydroxybenzoate

Ethyl 3,4-difluoro-5-hydroxybenzoate

Cat. No. B8715042
M. Wt: 202.15 g/mol
InChI Key: CGJNFDBJSRGSFJ-UHFFFAOYSA-N
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Patent
US07205409B2

Procedure details

The title compound was synthesized by substituting 1-benzyloxy-4-bromo-2-tert-butyl-benzene in Example 47C with 2,3-difluoro-5-bromophenol in EtOH. MS (DCI) m/z 220 (M+NH4)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1C=CC(Br)=CC=1C(C)(C)C)[C:2]1C=CC=CC=1.[F:20][C:21]1[C:26]([F:27])=[CH:25][C:24](Br)=[CH:23][C:22]=1[OH:29].CC[OH:32]>>[CH2:1]([O:8][C:9](=[O:32])[C:24]1[CH:23]=[C:22]([OH:29])[C:21]([F:20])=[C:26]([F:27])[CH:25]=1)[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)Br)C(C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=C(C=C1F)Br)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C1=CC(=C(C(=C1)O)F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.